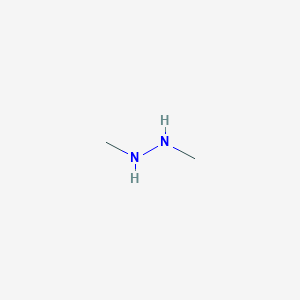

1,2-Dimethylhydrazine

Übersicht

Beschreibung

1,2-Dimethylhydrazine (DMH) is a synthetic hydrazine derivative widely used in experimental oncology to induce colorectal cancer in rodent models. Its carcinogenic mechanism involves metabolic activation to methylazoxymethanol (MAM), a potent alkylating agent that forms DNA adducts such as O⁶-methylguanine, leading to mutagenesis and tumor initiation . DMH predominantly targets the colon, liver, and kidneys, with species-specific variations in susceptibility. For example, CF-1 mice develop colonic tumors, while Syrian golden hamsters exhibit angiosarcomas and liver lesions . DMH also disrupts cellular processes, including ribosomal aggregation, protein synthesis inhibition, and sodium transport modulation in colonic epithelia . Its organotropism is attributed to biliary excretion of glucuronidated metabolites, which are reactivated by gut microbial enzymes .

Vorbereitungsmethoden

Reductive Alkylation of Acid Hydrazides

The reductive alkylation of acid hydrazides represents a two-step, high-yield method for synthesizing 1,2-dimethylhydrazine. Developed in a 1976 patent, this approach avoids hazardous intermediates and capital-intensive processes .

Hydrazide Formation

In the first step, an acid hydrazide (e.g., acetylhydrazine) is synthesized via nucleophilic substitution. For example, hydrazine hydrate reacts with ethyl acetate in isopropyl alcohol at 60°C for four hours, yielding acetylhydrazine quantitatively .

Reductive Alkylation with Formaldehyde

The acid hydrazide undergoes reductive alkylation using formaldehyde under hydrogen pressure. A typical procedure involves:

-

Catalyst : Palladium on carbon (5% w/w)

-

Solvent : Methanol

-

Conditions : 45°C, 100 psig hydrogen pressure

-

Reagents : Methyl Formcel (formaldehyde source) and acetic acid (pH modulator)

The reaction completes within 130 minutes, producing N,N-dimethyl-2-acylhydrazine in near-quantitative yield. Subsequent cleavage via base hydrolysis or hydrazinolysis releases this compound .

Advantages :

-

Eliminates hazardous byproducts (e.g., methyl chloride)

-

Scalable to industrial production

-

High purity (colorless liquid product)

Reduction of Azines with Lithium Aluminum Hydride

A 1954 study demonstrated that azines (R₁R₂C=N–N=CR₁R₂) could be reduced to 1,2-dialkylhydrazines using lithium aluminum hydride (LiAlH₄) . This method is particularly effective for synthesizing symmetrical derivatives like this compound.

Reaction Mechanism

LiAlH₄ adds hydrogen to the carbon-nitrogen double bonds of azines, yielding the corresponding hydrazine. For example, ethylideneazine (CH₃CH=N–N=CHCH₃) reduces to 1,2-diethylhydrazine in 81.4% yield .

Procedure

-

Reagents : Azine derivative, LiAlH₄ in anhydrous ether

-

Conditions : Reflux for 8 hours

-

Workup : Decomposition with aqueous KOH, followed by distillation

Key Data :

| Parameter | Value |

|---|---|

| Yield | 74–90% |

| Purity | >95% (by titration) |

| Boiling Point | 124–124.5°C |

Limitations :

-

Requires anhydrous conditions

-

Limited to azines with simple alkyl groups

Reductive Alkylation of Hydrazine with Aldehydes/Ketones

Early methods involved direct reductive alkylation of hydrazine with aldehydes or ketones. For instance, Lochte et al. (1922) prepared 1,2-diisopropylhydrazine by reacting acetone with hydrazine hydrochloride under hydrogenation .

Process Overview

-

Substrate : Aldehyde (e.g., formaldehyde) or ketone

-

Reducing Agent : Hydrogen gas with catalysts (e.g., Raney nickel)

-

Solvent : Water or glacial acetic acid

Typical Yields :

| Substrate | Product | Yield (%) |

|---|---|---|

| Formaldehyde | This compound | 60–70 |

| Acetone | 1,2-Diisopropylhydrazine | 75 |

Challenges :

-

Competing formation of primary amines

-

Low yields for aldehydes (≤40%)

Comparative Analysis of Methods

The table below contrasts the three primary methods:

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethylhydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form azoparaffins using mercuric oxide in water.

Reduction: It can be reduced using lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Mercuric oxide in water is commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride is used for reduction reactions.

Substitution: Various electrophilic reagents can be used for substitution reactions.

Major Products Formed

Oxidation: Azoparaffins.

Reduction: 1,2-Dialkylhydrazines.

Substitution: Various substituted hydrazines.

Wissenschaftliche Forschungsanwendungen

Induction of Colorectal Cancer

DMH is widely employed as a chemical carcinogen to induce colorectal cancer (CRC) in animal models, particularly rats and mice. Its mechanism involves the formation of DNA adducts, leading to mutations and tumor development.

Case Study: Colorectal Tumor Induction in Rats

- Objective: To investigate the effects of DMH on colorectal cancer induction.

- Methodology: Male F344 rats were injected subcutaneously with DMH at a dose of 20 mg/kg body weight once a week for eight weeks.

- Results: Histopathological analysis revealed the presence of aberrant crypt foci (ACFs) and various stages of adenocarcinomas, demonstrating DMH's effectiveness as a CRC model inducer .

| Study Parameters | Group A (Basal Diet) | Group B (High-Fat Diet) |

|---|---|---|

| Number of Rats | 8 | 8 |

| DMH Dose | 20 mg/kg | 20 mg/kg |

| Observation Period | 34 weeks | 34 weeks |

| Tumor Incidence (%) | High | Higher due to dietary fat |

Mechanistic Studies

DMH is utilized to explore the underlying mechanisms of tumorigenesis. Studies have shown that dietary factors can influence DMH-induced carcinogenesis.

Case Study: Dietary Influence on Tumor Development

- Objective: To assess how a high-fat diet affects DMH-induced CRC.

- Findings: The high-fat diet significantly increased the number of tumors compared to the basal diet group, suggesting that dietary composition plays a crucial role in cancer progression .

Carcinogenicity Assessment

The carcinogenic potential of DMH has been extensively studied, leading to its classification as a probable human carcinogen.

Study Overview: Long-term Exposure Effects

- Subjects: Swiss albino mice received continuous exposure to DMH via drinking water at varying concentrations.

- Results: A positive dose-response relationship was observed for vascular tumors, with incidences reaching up to 95% at higher doses .

| Dose Level (mg/L) | Tumor Incidence (%) |

|---|---|

| 0.15 | 1 |

| 0.3 | 6 |

| 0.6 | 9 |

| 1.25 | 23 |

| 2.5 | 61 |

| 5 | 91 |

| 10 | 95 |

| 20 | 79 |

Cancer Prevention Studies

DMH is also used in studies aimed at evaluating potential chemopreventive agents against CRC.

Research Example: Protective Agents Against DMH-Induced Carcinogenesis

Wirkmechanismus

1,2-Dimethylhydrazine operates through a mechanism that exploits its hydrazine base for various chemical reactions. The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions . It acts as a DNA methylating agent, leading to the formation of DNA adducts and subsequent carcinogenesis .

Vergleich Mit ähnlichen Verbindungen

Structurally Related Hydrazine Derivatives

1-Methylhydrazine

- Carcinogenicity: Non-carcinogenic in rats and mice at doses where DMH induces tumors.

- Mechanism : Weak alkylating agent; minimal metabolic activation compared to DMH. In hamsters, it induces rare cecal and liver tumors, suggesting species-specific effects .

1,1-Dimethylhydrazine

- Carcinogenicity: Lacks carcinogenic activity in rats and most mouse strains.

- Mechanism : Poor metabolic conversion to reactive intermediates. Contrasts sharply with DMH’s potent alkylation and tumorigenicity .

Hydrazine Sulfate

- Carcinogenicity: Non-carcinogenic in hamsters but induces lung tumors in Swiss mice. Unlike DMH, it lacks colonic tropism, highlighting structural determinants of organ specificity .

Alkylating Agents with Similar Mechanisms

Diethylnitrosamine (DEN)

- Synergism: Co-administration with DMH augments hepatocarcinogenesis in rats, increasing preneoplastic lesions. DMH enhances DEN’s activation via cytochrome P450 induction .

- DNA Adducts : Both form O⁶-alkylguanine, but DMH’s colon specificity contrasts with DEN’s hepatic focus .

Dimethylnitrosamine (DMN)

- Biochemical Effects : Shares ribosomal disaggregation and protein synthesis inhibition with DMH. Both require metabolic activation but differ in target organs due to excretion pathways .

Cycasin

- Metabolism : Both DMH and cycasin are metabolized to MAM. Cycasin’s glucoside moiety requires gut bacterial hydrolysis, mirroring DMH’s dependence on microbiota for colonic activation .

Chemopreventive Agents Counteracting DMH

Diallyl Sulfide (DAS)

- Effect: Reduces DMH-induced colonic nuclear damage by 47% in mice. Enhances glutathione S-transferase (GST) activity, accelerating carcinogen detoxification .

S-Allyl Cysteine

- Efficacy: Dose-dependent inhibition of DMH-induced tumors (36% reduction). Modulates GST and suppresses chromosomal aberrations in colonocytes .

Data Tables

Table 1. Comparative Carcinogenicity of Hydrazine Derivatives

Table 2. Chemopreventive Agents Against DMH-Induced Carcinogenesis

Key Research Findings

- Dietary Modulation: High-fat diets enhance DMH carcinogenicity by increasing colonic bile acids, while cellulose fiber reduces β-glucuronidase activity, lowering carcinogen activation .

- Species and Strain Variability : CF-1 mice develop colon tumors, whereas DBA/2 mice resist DMH-induced sodium transport alterations, underscoring genetic susceptibility .

Biologische Aktivität

1,2-Dimethylhydrazine (DMH) is a well-known chemical compound primarily recognized for its role as a potent carcinogen, particularly in the induction of colon cancer. This article explores the biological activity of DMH, focusing on its carcinogenic properties, biochemical mechanisms, and effects on various biological systems.

Overview of this compound

This compound is a member of the hydrazine family and acts as a strong DNA alkylating agent. It is commonly used in laboratory settings to induce tumors in animal models, particularly for studying colon carcinogenesis. The compound has been shown to produce tumors in various species, including mice and rats, through both oral and subcutaneous administration.

Carcinogenic Mechanisms

The carcinogenicity of DMH is attributed to its metabolic activation within the body. After administration, DMH undergoes biotransformation to form reactive metabolites that lead to DNA damage through alkylation. This process initiates a cascade of events that contribute to tumor development:

- DNA Alkylation : DMH forms O6-methylguanine adducts in DNA, which can mispair during replication, leading to mutations.

- Reactive Oxygen Species (ROS) Production : The metabolism of DMH generates ROS, which can further damage cellular components and promote tumorigenesis.

- Histopathological Changes : Studies have shown that DMH induces a spectrum of neoplastic lesions ranging from benign polyps to malignant adenocarcinomas in the colon.

Tumor Induction in Animal Models

Numerous studies have documented the effects of DMH on tumor induction in animal models. For instance:

- Mice Studies : In one experiment involving Swiss albino mice, continuous exposure to DMH through drinking water resulted in a positive dose-response relationship for vascular tumors. Tumor incidences were recorded at varying doses (0.15 to 20 mg/L), with the highest dose resulting in 95% incidence of tumors .

- Rat Studies : Male and female rats treated with DMH showed significant mortality rates and developed various tumors, including colon tumors and lymphomas. The study indicated that all AS2 strain rats died within weeks due to severe gastrointestinal distress .

Case Study: Metformin's Protective Role

A notable study explored the role of Metformin in suppressing DMH-induced colon cancer. Mice were treated with DMH (20 mg/kg/week) for 15 weeks alongside Metformin (100 or 200 mg/kg/day). The results indicated that Metformin significantly reduced tumor incidence compared to control groups .

Biochemical and Molecular Insights

The biochemical pathways involved in DMH-induced carcinogenesis have been extensively studied:

- Biotransformation Enzymes : DMH is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that damage DNA .

- Inflammatory Response : Studies have shown that DMH can induce an inflammatory response in colon tissues, further contributing to tumor progression through mechanisms such as epithelial-mesenchymal transition (EMT) .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. How does DMH induce colon carcinogenesis in experimental models?

DMH requires metabolic activation to exert carcinogenicity. In rodents, hepatic cytochrome P-450 enzymes convert DMH to azoxymethane, which is conjugated with glucuronic acid and secreted into bile. Gut microbiota then hydrolyze the conjugate, releasing methylazoxymethanol (MAM), the ultimate carcinogen that alkylates DNA in colonic epithelial cells . Human colon microsomes similarly activate DMH via cytochrome P-450, with metabolic activity varying anatomically (highest in descending colon) . DNA adduct formation shows 100-fold interindividual variability in human tissues, influenced by factors like anatomical site and exogenous modulators .

Q. What factors influence interindividual variability in DMH metabolism?

Key factors include:

- Anatomical site : DNA binding levels are highest in ascending/sigmoid colon .

- Exogenous modulators :

| Modulator | Effect on DNA Binding | Mechanism |

|---|---|---|

| Indole-3-carbinol | ↑ 100% | Induces metabolic enzymes |

| Disulfiram | ↓ 50% | Inhibits cytochrome P-450 |

| Phenobarbital | ↑ 80% | Enhances oxidative metabolism |

- Pathology : Tissues from non-cancerous colonic disorders show reduced binding compared to cancer patients .

Q. How do metal ions modulate DMH-induced DNA damage?

- Cu(II) : Causes site-specific DNA cleavage (preferential at thymine in GTC sequences) via Cu(I)-peroxide complexes, independent of methyl radicals .

- Mn(III) : Generates hydroxyl radicals (·OH) through redox cycling, leading to nonspecific DNA damage . Methodological note: Use ESR spin-trapping with inhibitors (e.g., catalase, superoxide dismutase) to distinguish reactive species .

Q. Advanced Methodological Considerations

Q. Designing a systematic review for DMH toxicity: What framework ensures rigor?

Adopt ATSDR’s 8-step process:

- Problem formulation : Define endpoints (e.g., carcinogenicity, hepatotoxicity).

- Literature search : Use databases (PubMed, TOXLINE) and prioritize peer-reviewed studies.

- Data extraction : Tabulate species, exposure routes, and health outcomes (Table C-1, ).

- Risk of bias assessment : Evaluate study design (e.g., blinding, controls) using criteria like NTP’s OHAT framework .

- Confidence rating : Rate evidence as high/moderate/low based on reproducibility and mechanistic plausibility .

Resolving contradictions in DMH carcinogenicity classifications

- Study duration : Single-dose vs. chronic exposure.

- Endpoint selection : Tumor incidence vs. biomarker modulation.

Mitigation: Conduct dose-response meta-analyses and prioritize studies with controlled confounders .

Optimizing chemoprevention studies in DMH models

- Animal models : Use Balb/c mice (high tumor susceptibility) or Wistar rats (biomarker-focused endpoints) .

- Intervention timing :

- Pre-initiation : Administer agents (e.g., ellagic acid) before DMH exposure to study prophylaxis.

- Post-initiation : Test therapeutic efficacy after tumor induction .

- Endpoints : Quantify NF-κB, COX-2, and IL-6 via immunohistochemistry/Western blot to link anti-inflammatory effects to tumor suppression .

Addressing data gaps in environmental exposure assessment

Current limitations:

- No reliable methods for DMH detection in water/soil .

- Lack of human biomonitoring data due to rapid environmental degradation .

Solutions: - Develop LC-MS/MS protocols for trace DMH quantification.

- Use ecological models to estimate exposure near hazardous waste sites .

Q. Methodological Tables

Table 1. Key Modulators of DMH Metabolism in Human Colon

Table 2. Confidence Rating Criteria for DMH Toxicity Studies

Eigenschaften

IUPAC Name |

1,2-dimethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2/c1-3-4-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIIISSCIXVANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2, Array | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041228 | |

| Record name | 1,2-Dimethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dimethylhydrazine appears as a colorless liquid with an ammonia-like odor. Less dense than water. Contact irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make photographic chemicals., Colorless liquid with a fishy or ammonia-like odor; [NIOSH] Hygroscopic liquid; Fumes and gradually turns yellow in air; [Merck Index], COLOURLESS FUMING HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

177.8 °F at 760 mmHg (USCG, 1999), 81 °C @ 753 mm Hg, 81 °C | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

5 °F, Less than 23 °C (Closed cup) | |

| Record name | 1,2-Dimethylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alcohol, ether, dimethylformamide, hydrocarbons, Miscible with water: 1X10+6 mg/l at 25 °C, Solubility in water, g/100ml at 25 °C: 100 | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8274 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8274 at 20 °C/4 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.1 | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.07 | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

69.9 [mmHg], 69.9 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 9 | |

| Record name | 1,2-Dimethylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR, COLORLESS LIQ | |

CAS No. |

540-73-8 | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl hydrazine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/12-dimethyl-hydrazine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,2-Dimethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX068S9745 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-9 °C | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.